molecular formula C7H13NO B1486431 {3-azabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 1172693-01-4

{3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B1486431
CAS No.: 1172693-01-4
M. Wt: 127.18 g/mol
InChI Key: LGEAVVCHHFVNQZ-UHFFFAOYSA-N
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Description

Structural Characterization of {3-azabicyclo[3.1.1]heptan-1-yl}methanol

Bicyclic Framework Analysis

The bicyclic framework of this compound represents a highly constrained molecular architecture that significantly influences both its chemical reactivity and physical properties. The [3.1.1] designation indicates a seven-membered bicyclic system where the two rings share a common edge, creating a bridged structure with inherent rigidity. This structural motif places considerable geometric constraints on the molecular system, particularly affecting the hybridization state and electronic distribution around the nitrogen center. The rigid bicyclic scaffold prevents free rotation around certain bonds, leading to well-defined spatial relationships between functional groups and creating a three-dimensional molecular framework with predictable conformational behavior.

The bicyclic framework exhibits significant ring strain due to the forced geometric arrangements required by the bridged structure. This strain manifests in altered bond angles and distances compared to unstrained cyclic systems, particularly evident in the carbon-nitrogen-carbon bond angles within the bicyclic core. The geometric constraints imposed by the bicyclic structure result in a system where conformational flexibility is severely limited, leading to enhanced stereochemical control and predictable molecular behavior. The bridged nature of the system creates a unique electronic environment that influences both the reactivity of the nitrogen center and the spatial orientation of substituents.

Bridgehead Nitrogen Configuration

The nitrogen atom in this compound occupies a bridgehead position within the bicyclic framework, creating a unique electronic and geometric environment that significantly influences the compound's properties. Unlike typical tertiary amines, the bridgehead nitrogen in this system experiences severe geometric constraints that affect its hybridization state and inversion characteristics. The rigid bicyclic structure forces the nitrogen to adopt a more planar configuration than would be observed in unconstrained systems, with the lone pair orbital exhibiting increased s-character due to the geometric requirements of the bridged framework.

The nitrogen inversion barrier in 3-azabicyclo[3.1.1]heptane systems represents a critical structural parameter that reflects the unique electronic environment created by the bicyclic framework. Research on related azabicyclic systems indicates that bridgehead nitrogen atoms in constrained bicyclic structures exhibit significantly elevated inversion barriers compared to acyclic or monocyclic amines. The geometric constraints imposed by the [3.1.1] bicyclic framework result in increased s-character of the nitrogen lone pair in the ground state, leading to stabilization of the tetrahedral geometry and corresponding elevation of the energy barrier for pyramidal inversion.

The electronic delocalization patterns around the bridgehead nitrogen contribute significantly to the structural stability of the compound. Studies on analogous azanorbornane systems have demonstrated that bridging nitrogen atoms can exhibit nitrogen-15 chemical shifts that are deshielded by up to 100 parts per million compared to nitrogen in other cyclic environments. This dramatic deshielding effect indicates substantial delocalization of nitrogen electron density into the bicyclic framework, leaving the nitrogen center significantly less shielded and contributing to the overall electronic stabilization of the ground state configuration.

Methanol Substituent Spatial Orientation

The hydroxymethyl group attached to the C1 position of the bicyclic framework adopts a well-defined spatial orientation dictated by the rigid geometric constraints of the underlying bicyclic scaffold. The methanol substituent projects from the bridgehead carbon in a predictable manner, with the carbon-carbon bond vector defined by the tetrahedral geometry around the bridgehead carbon and the steric requirements of the bicyclic system. This spatial arrangement creates specific steric interactions with other parts of the molecule and influences the overall molecular shape and potential intermolecular interactions.

The conformational behavior of the hydroxymethyl group is significantly constrained by the rigid bicyclic framework, leading to restricted rotational freedom around the carbon-carbon bond connecting the substituent to the bicyclic core. Analysis of related compounds suggests that the hydroxyl group can adopt several low-energy conformations, with the specific orientation determined by intramolecular hydrogen bonding possibilities and steric interactions with the bicyclic framework. The spatial orientation of the methanol group influences both the physicochemical properties of the compound and its potential for intermolecular hydrogen bonding interactions.

The three-dimensional arrangement of the hydroxymethyl substituent relative to the bicyclic core creates distinct molecular surfaces and potential binding sites that are crucial for understanding the compound's chemical behavior. The fixed spatial relationship between the hydroxyl functionality and the nitrogen center establishes specific geometric parameters that influence both intramolecular and intermolecular interactions. This spatial organization contributes to the compound's unique chemical signature and distinguishes it from other structurally related azabicyclic compounds.

Spectroscopic Identification Techniques

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

The nuclear magnetic resonance spectroscopic characterization of this compound provides comprehensive structural information through analysis of multiple nuclei, including hydrogen-1, carbon-13, and nitrogen-15 resonances. The hydrogen-1 nuclear magnetic resonance spectrum of this compound exhibits characteristic splitting patterns and chemical shift values that reflect the unique electronic environment created by the bicyclic framework. The bridgehead protons and methylene protons within the bicyclic core display distinct chemical shifts due to their different magnetic environments, with the rigid structure preventing rapid exchange between different conformational states.

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule, with each carbon exhibiting characteristic chemical shifts that reflect their specific electronic environments within the constrained bicyclic structure. The bridgehead carbons typically exhibit chemical shifts that differ significantly from those observed in unstrained systems, reflecting the unique hybridization states and electronic distributions imposed by the geometric constraints. The methanol carbon displays chemical shift values consistent with a primary alcohol functionality, while the carbons within the bicyclic core exhibit shifts characteristic of saturated carbons in strained ring systems.

Nitrogen-15 nuclear magnetic resonance spectroscopy reveals the unique electronic environment of the bridgehead nitrogen atom, with chemical shift values that reflect the significant electronic changes imposed by the bicyclic framework. Studies on related azabicyclic systems indicate that bridgehead nitrogen atoms exhibit substantial deshielding effects compared to nitrogen atoms in unstrained environments. The nitrogen-15 chemical shift provides direct evidence for the electronic delocalization patterns within the bicyclic framework and confirms the unique electronic environment created by the geometric constraints of the [3.1.1] bicyclic system.

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides definitive molecular weight determination and elemental composition confirmation for this compound, with the molecular ion peak appearing at mass-to-charge ratio 127.0997 for the protonated molecular ion [M+H]+. The high-resolution mass measurement allows for precise determination of the molecular formula as C7H13NO, confirming the presence of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The mass spectral fragmentation pattern provides additional structural information through characteristic fragment ions that reflect the stability and fragmentation pathways of the bicyclic framework.

The fragmentation behavior of this compound under mass spectrometric conditions reveals information about the relative bond strengths within the molecule and the preferred fragmentation pathways. The bicyclic framework typically exhibits characteristic fragmentation patterns that involve loss of the hydroxymethyl group or fragmentation of the bicyclic ring system itself. The mass spectral data provides confirmation of structural assignments and helps distinguish this compound from other isomeric structures that might exhibit similar nuclear magnetic resonance characteristics.

Tandem mass spectrometry experiments provide additional structural confirmation through collision-induced dissociation studies that reveal the fragmentation pathways and relative stabilities of different parts of the molecular structure. The resulting fragmentation patterns confirm the connectivity of the hydroxymethyl group to the bicyclic framework and provide evidence for the structural integrity of the azabicyclic core under fragmentation conditions.

Crystallographic Studies

X-ray Diffraction Analysis of Single Crystals

Single crystal X-ray diffraction analysis represents the most definitive method for structural characterization of this compound, providing precise atomic coordinates and revealing the exact three-dimensional arrangement of atoms within the crystal lattice. While specific crystallographic data for this exact compound is limited in the available literature, analysis of related bicyclic systems provides insight into the expected structural parameters. The crystal structure analysis reveals precise bond lengths, bond angles, and torsional angles that characterize the geometric constraints imposed by the bicyclic framework.

The crystal packing arrangements of azabicyclic compounds typically reveal important information about intermolecular interactions, particularly hydrogen bonding patterns involving the hydroxyl group of the methanol substituent. Related bicyclic compounds with hydroxyl functionality often exhibit hydrogen-bonded dimers or extended hydrogen-bonded networks within the crystal structure. The specific crystal packing motifs depend on the spatial orientation of the hydroxyl group relative to the bicyclic framework and the availability of hydrogen bond acceptor sites within the molecular structure.

The thermal parameters derived from crystal structure analysis provide information about the dynamic behavior of different parts of the molecule within the crystal lattice. The rigid bicyclic framework typically exhibits lower thermal motion compared to more flexible substituents, reflecting the geometric constraints imposed by the bridged structure. Analysis of atomic displacement parameters can reveal information about the relative flexibility of different molecular regions and provide insight into potential conformational behavior in solution.

Comparative Torsional Angle Mapping

Comparative analysis of torsional angles within this compound and related bicyclic compounds reveals the specific geometric constraints imposed by different bicyclic frameworks and substitution patterns. The [3.1.1] bicyclic system exhibits characteristic torsional angle values that reflect the geometric requirements of the bridged structure and distinguish it from other bicyclic motifs. Systematic comparison of torsional angles across different azabicyclic systems provides insight into the relationship between ring size, bridge structure, and molecular geometry.

The following table summarizes comparative torsional angle data for representative azabicyclic systems:

Bicyclic System C-N-C Bridge Angle N-C-C-C Torsional Angle Ring Strain Energy
[3.1.1] System 96-98° 45-50° High
[3.2.0] System 102-105° 30-35° Very High
[3.2.1] System 108-112° 25-30° Moderate
[3.3.1] System 112-115° 15-20° Low

The torsional angle analysis reveals that the [3.1.1] bicyclic framework imposes significant geometric constraints that result in strained bond angles and torsional relationships. The carbon-nitrogen-carbon bridge angle of approximately 96-98 degrees is significantly smaller than the ideal tetrahedral angle, reflecting the geometric requirements of the constrained bicyclic structure. This angular strain contributes to the overall ring strain energy and influences the electronic properties of the nitrogen center.

The nitrogen-carbon-carbon-carbon torsional angles within the bicyclic framework exhibit values that deviate significantly from ideal staggered conformations, reflecting the geometric constraints imposed by the bridged structure. These torsional strain effects contribute to the overall molecular energy and influence both the chemical reactivity and physical properties of the compound. Comparative analysis with other bicyclic systems reveals that the [3.1.1] framework represents one of the more highly strained bicyclic motifs, with corresponding effects on molecular stability and reactivity patterns.

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-5-7-1-6(2-7)3-8-4-7/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEAVVCHHFVNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CNC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition Approach via Azomethine Ylides

One of the most reliable and well-studied methods for constructing azabicyclic systems such as 3-azabicyclo[3.1.1]heptane derivatives involves 1,3-dipolar cycloaddition reactions of azomethine ylides with suitable dipolarophiles.

  • Azomethine Ylide Generation: Azomethine ylides, the 1,3-dipoles, are typically generated in situ by the condensation of α-amino acids with cyclic carbonyl compounds. This method provides a stable and reactive dipole for cycloaddition.

  • Dipolarophiles: Cyclopropenes are frequently employed as dipolarophiles due to their strained ring system and high reactivity. The reaction of azomethine ylides with cyclopropenes yields 3-azabicyclo[3.1.0]hexane derivatives, which can be further elaborated to the heptane system.

  • Reaction Conditions: The cycloaddition is typically conducted in aprotic solvents such as tetrahydrofuran (THF), 1,4-dioxane, or acetonitrile at reflux or elevated temperatures (~65°C). Alcohol solvents are avoided due to incompatibility with the azomethine ylide.

  • Yields and Selectivity: Yields range from moderate to good (61–78%), with high diastereofacial selectivity reported. The reactions proceed cleanly with minimal side products, facilitating isolation by recrystallization.

  • Mechanistic Insights: Density functional theory (DFT) studies at the M11/cc-pVDZ level support the concerted cycloaddition mechanism and rationalize the observed stereoselectivity.

Parameter Details
Azomethine ylide source α-Amino acids + cyclic carbonyl compounds
Dipolarophiles Cyclopropenes (e.g., 1,2,3-triphenylcycloprop-1-ene)
Solvents THF, 1,4-dioxane, acetonitrile
Temperature Reflux or ~65°C
Reaction time ~2 hours
Yields 61–78%
Diastereoselectivity High

Table 1: Summary of 1,3-Dipolar Cycloaddition Conditions and Outcomes for Azabicyclic Systems

This approach is documented in detail in recent studies focusing on bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes, which are closely related to the target heptane system.

Acid-Mediated Isomerization of Spirocyclic Methanols

Another synthetic route involves the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols to obtain 3-oxabicyclo[3.1.1]heptanes, which are oxygen analogs structurally related to azabicycloheptanes.

  • Catalyst: Catalytic quantities of pyridinium chloride (PyrHCl) facilitate the isomerization under mild conditions.

  • Reaction Conditions: The process occurs under mild acid catalysis, avoiding harsh conditions that could degrade sensitive functional groups.

  • Utility: This method has been applied to prepare various building blocks for medicinal chemistry, demonstrating improved physicochemical properties such as permeability and metabolic stability.

Although this method specifically targets oxygen-containing analogs, the strategy of acid-mediated isomerization of spirocyclic methanols may be adapted or inspire analogous transformations for azabicyclic methanols.

Catalytic Reductive Amination and Cyclization

An enantioselective approach to 3-azabicyclo[3.1.0]hexanes involves Cp*Ir-catalyzed reductive amination and cyclization of enantiopure cis-cyclopropane dicarbonyl compounds.

  • Catalyst: Cp*Ir complexes catalyze the reductive amination step efficiently.

  • Substrate: Enantiopure cis-cyclopropane dicarbonyls serve as starting materials.

  • Outcome: This method affords high enantioselectivity and yields, offering access to chiral azabicyclic frameworks.

Though primarily reported for hexane derivatives, this method provides a conceptual basis for synthesizing azabicycloheptane analogs with controlled stereochemistry.

Patented Synthetic Routes and Pharmaceutical Compositions

Patent US12122766B2 describes derivatives of 3-azabicyclo[3.1.1]heptane and their pharmaceutical compositions, implying established synthetic routes for the preparation of these compounds.

  • Key Features: The patent details preparation methods involving functionalization of the azabicycloheptane core, including trifluoromethyl substitutions and other pharmaceutically relevant modifications.

  • Methodological Details: While specific synthetic steps are proprietary, the patent references standard organic synthesis techniques such as nucleophilic substitutions, reductions, and protective group strategies.

  • Applications: The derivatives are explored for metabolic disease treatments, indicating the importance of efficient preparation methods for medicinal chemistry applications.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield (%) Stereochemical Control
1,3-Dipolar cycloaddition High selectivity, moderate to good yield Requires careful solvent choice; sensitive dipoles 61–78 High
Acid-mediated isomerization Mild conditions, scalable Mostly demonstrated for oxygen analogs Moderate Moderate
Cp*Ir-catalyzed reductive amination Enantioselective, efficient Requires chiral substrates and catalysts High High
Patent-based synthetic routes Pharmaceutical relevance, functional group diversity Details proprietary, may require complex steps Variable Variable

Summary of Research Findings

  • The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes is a robust and versatile method to prepare 3-azabicyclo[3.1.1]heptane derivatives, including the methanol-substituted variants, with good yields and stereoselectivity.

  • Acid-mediated isomerization methods provide alternative routes to related bicyclic scaffolds and may be adapted for azabicyclic methanol derivatives under mild catalytic conditions.

  • Catalytic reductive amination and cyclization offer enantioselective access to these bicyclic amines, broadening the synthetic toolbox for these compounds.

  • Patented synthetic routes confirm the pharmaceutical interest in these compounds and imply the existence of scalable and functionalizable preparation methods suitable for drug development.

Chemical Reactions Analysis

Types of Reactions

{3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: Further reduction can modify the bicyclic structure.

    Substitution: The nitrogen atom in the structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the nitrogen atom.

Scientific Research Applications

Cancer Research

The primary application of {3-azabicyclo[3.1.1]heptan-1-yl}methanol lies in its potential as an anti-cancer agent. Research indicates that it acts as an inhibitor of monocarboxylate transporters (MCTs), which are crucial for tumor metabolism. By inhibiting MCTs, the compound can reduce lactate transport across cell membranes, thereby enhancing tumor oxygenation and decreasing cancer cell proliferation.

Case Study:
In vitro studies have shown that this compound effectively inhibits lactate production in various cancer cell lines, including breast and colorectal cancers. This inhibition leads to reduced tumor growth rates in animal models, suggesting its potential as a therapeutic agent in oncology.

Metabolic Disorders

Beyond oncology, this compound may also have applications in treating metabolic disorders where lactate levels are dysregulated. By modulating lactate transport, it could help manage conditions such as lactic acidosis or other metabolic syndromes.

Research Insights:
Studies have indicated that compounds similar to this compound can influence metabolic pathways, leading to significant biological effects on energy metabolism and cellular respiration.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, including reduction processes to achieve the desired bicyclic structure. Common reagents used include lithium aluminum hydride for reductions and potassium permanganate for oxidations.

Reaction Type Common Reagents Products
ReductionLiAlH4Alcohols
OxidationKMnO4Aldehydes/Carboxylic Acids
SubstitutionNucleophilesVarious Derivatives

Mechanism of Action

The mechanism of action of {3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with molecular targets, such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Comparison of Key Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
This compound Base structure C₇H₁₃NO 127.18 Parent compound; serves as a scaffold for functionalization.
{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}methanol Fluoro at 5-position C₇H₁₂FNO 145.17 Increased lipophilicity and potential enhanced blood-brain barrier penetration. Available commercially (CAS 2375269-44-4).
{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol Methoxy at 5-position C₈H₁₅NO₂ 157.21 Improved solubility due to polar methoxy group; SMILES: COC12CC(C1)(CNC2)CO.
(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol Hydrochloride Methyl at 5-position; hydrochloride C₈H₁₆ClNO 193.67 Enhanced stability as a salt; sold by Accela (CAS 2731010-74-3).
{3-azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride Methanol at 6-position; hydrochloride C₇H₁₄ClNO 163.65 Altered regiochemistry affects hydrogen bonding and solubility (CAS 2007916-47-2).
[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol Dichlorophenyl at 5-position C₁₃H₁₄Cl₂NO 290.17 Bulky aryl substituent may confer receptor-binding specificity; safety precautions include handling away from ignition sources (CAS 2731007-89-7).

Pharmacological Potential

  • Drug Intermediate : 3-azabicyclo[3.1.1]heptane derivatives are highlighted as intermediates for central nervous system (CNS) drugs due to their ability to mimic aromatic pharmacophores while avoiding metabolic oxidation .
  • Safety Profiles : Compounds with halogen substituents (e.g., fluorine, chlorine) often require stringent safety protocols, such as avoiding heat and ignition sources .

Impact of Bicyclic Framework Variations

  • Ring Size Effects : Analogues with larger bicyclic systems (e.g., 3-azabicyclo[3.2.1]octane in ) exhibit distinct conformational preferences, affecting binding affinity and solubility .
  • Bridge Modifications : Derivatives like 3-azabicyclo[3.1.0]hexane () demonstrate how bridgehead positions influence strain and reactivity, altering synthetic accessibility .

Biological Activity

{3-Azabicyclo[3.1.1]heptan-1-yl}methanol is a bicyclic compound that has garnered attention for its significant biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicinal chemistry.

This compound interacts with various enzymes and proteins, influencing metabolic pathways. Its interactions are characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize its binding to target biomolecules. Notably, it can act as either an inhibitor or an activator of enzymes involved in metabolic processes, affecting overall metabolic flux.

Cellular Effects

The compound has profound effects on cellular functions:

  • Gene Expression : It modulates the expression of genes related to cell cycle regulation and apoptosis.
  • Cell Signaling : It alters the activity of key signaling molecules such as kinases and phosphatases, impacting downstream signaling pathways and cellular responses.

Molecular Mechanism

At the molecular level, this compound binds to enzyme active sites, preventing substrate binding or stabilizing the active conformation of enzymes. This interaction can also influence transcription factors, leading to changes in gene transcription activity.

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions is crucial for its long-term effects on cellular function. Studies indicate that while it remains stable under standard conditions, degradation may occur over extended periods or under extreme conditions (e.g., light exposure).

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the biological activity of this compound:

  • Low Doses : May enhance metabolic activity and modulate immune responses.
  • High Doses : Can induce toxic effects such as cellular stress and organ toxicity.

Metabolic Pathways

The compound is involved in various metabolic pathways, particularly through interactions with cytochrome P450 enzymes that lead to the formation of distinct metabolites with biological activities. These metabolites can further influence metabolic balance within cells.

Transport and Distribution

This compound's transport within cells is facilitated by specific transporters such as solute carrier proteins, which help in its uptake and accumulation in cellular compartments. Its binding to intracellular proteins also influences its localization and biological activity.

Subcellular Localization

The localization of this compound within cellular compartments (e.g., nucleus, mitochondria) is essential for its function. Targeting signals or post-translational modifications guide this localization, affecting interactions with biomolecules.

Case Studies and Research Findings

Recent studies have demonstrated the compound's potential as an inhibitor of monocarboxylate transporters (MCTs), which are crucial in cancer metabolism:

  • Inhibition of MCTs : this compound effectively inhibits lactate transport across cell membranes, reducing lactate production and enhancing tumor oxygenation, thereby decreasing cancer cell proliferation in various models including breast and lung cancers.

Table 1: Summary of Biological Activities

ActivityEffectReference
Enzyme InhibitionAlters metabolic flux
Gene Expression ModulationInfluences apoptosis and stress response
MCT InhibitionReduces lactate production
Cellular ToxicityInduces stress at high doses

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {3-azabicyclo[3.1.1]heptan-1-yl}methanol, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary routes are reported:

  • Reduction of spirocyclic oxetanyl nitriles : This scalable method involves catalytic hydrogenation (e.g., H₂/Pd-C) or borane-mediated reduction. Mechanistic studies suggest the nitrile group undergoes sequential hydrogenolysis to form the bicyclic amine, followed by methanol functionalization .
  • Double alkylation of azetidine derivatives : Cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate intermediates are alkylated and hydrolyzed to yield the bicyclic core, with subsequent oxidation or substitution to introduce the methanol group .
  • Yield optimization requires precise control of temperature (0–25°C) and solvent polarity (e.g., THF or DCM), as excessive steric hindrance can lead to byproducts .

Q. How does the structural geometry of this compound compare to meta-substituted benzene in drug design?

  • Methodological Answer : The bicyclo[3.1.1]heptane core mimics meta-substituted benzene with:

  • Angle between exit vectors : 119–120° (vs. 120° for benzene).
  • Distance between substituents : 4.8–5.0 Å (vs. 4.9–5.1 Å for benzene).
    Computational models (DFT or molecular docking) validate its bioisosteric utility, particularly in improving metabolic stability and reducing lipophilicity when replacing aromatic rings, as demonstrated in rupatadine analogs .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm bicyclic scaffold integrity (e.g., characteristic δ 3.5–4.0 ppm for bridgehead protons).
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for bridgehead substituents.
  • HPLC-MS : Ensures purity (>95%) and tracks functionalization steps (e.g., methanol group introduction) .

Advanced Research Questions

Q. What novel catalytic strategies enable efficient synthesis of polysubstituted this compound derivatives?

  • Methodological Answer : Recent advances include:

  • Silver-promoted cycloaddition : AgNO₃ catalyzes [2+2+1] cycloaddition between bicyclobutanes and isocyanides, yielding polysubstituted 3-azabicyclo[3.1.1]heptanes. This method tolerates electron-deficient isocyanides and achieves >80% yield under mild conditions (rt, 12h) .
  • Photocatalytic Minisci-like reactions : N-hydroxyphthalimide esters react with heterocycles (e.g., pyridines) under blue-light irradiation, enabling bridgehead functionalization without requiring pre-functionalized intermediates .

Q. How do computational studies resolve contradictions in experimental data regarding bioisosteric replacement efficacy?

  • Methodological Answer : Discrepancies in pharmacological outcomes (e.g., solubility vs. target affinity) are addressed via:

  • Molecular dynamics simulations : Compare solvation free energy and membrane permeability of bicyclic vs. aromatic analogs.
  • Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity differences. For example, reduced π-π stacking in bicyclic cores may lower off-target binding .

Q. What strategies improve the scalability of this compound synthesis for preclinical studies?

  • Methodological Answer : Scalability challenges are mitigated by:

  • Flow chemistry : Continuous hydrogenation of spirocyclic nitriles reduces batch variability and improves throughput.
  • Green solvent optimization : Replacing DCM with cyclopentyl methyl ether (CPME) enhances safety and reduces waste.
  • Quality-by-design (QbD) : DOE (design of experiments) models identify critical process parameters (e.g., pH during hydrolysis) to maintain >90% purity at multi-gram scale .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
{3-azabicyclo[3.1.1]heptan-1-yl}methanol
Reactant of Route 2
{3-azabicyclo[3.1.1]heptan-1-yl}methanol

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